molecular formula C19H40N2 B14374286 (Nonadecan-10-ylidene)hydrazine CAS No. 90255-46-2

(Nonadecan-10-ylidene)hydrazine

Cat. No.: B14374286
CAS No.: 90255-46-2
M. Wt: 296.5 g/mol
InChI Key: JPQXZMUSTXHKFN-UHFFFAOYSA-N
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Description

(Nonadecan-10-ylidene)hydrazine is an organic compound characterized by a long hydrocarbon chain with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nonadecan-10-ylidene)hydrazine typically involves the reaction of nonadecanal with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by an acid or base to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Nonadecan-10-ylidene)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazone group back to the parent aldehyde or ketone.

    Substitution: The hydrazone group can participate in substitution reactions, where other functional groups replace the hydrazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonadecanoic acid, while reduction may regenerate nonadecanal.

Scientific Research Applications

(Nonadecan-10-ylidene)hydrazine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of (Nonadecan-10-ylidene)hydrazine involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (Octadecan-9-ylidene)hydrazine
  • (Heptadecan-8-ylidene)hydrazine
  • (Hexadecan-7-ylidene)hydrazine

Uniqueness

(Nonadecan-10-ylidene)hydrazine is unique due to its longer hydrocarbon chain, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

90255-46-2

Molecular Formula

C19H40N2

Molecular Weight

296.5 g/mol

IUPAC Name

nonadecan-10-ylidenehydrazine

InChI

InChI=1S/C19H40N2/c1-3-5-7-9-11-13-15-17-19(21-20)18-16-14-12-10-8-6-4-2/h3-18,20H2,1-2H3

InChI Key

JPQXZMUSTXHKFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=NN)CCCCCCCCC

Origin of Product

United States

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